2,4,6-Tribromobenzoic acid chemical properties
2,4,6-Tribromobenzoic acid chemical properties
An In-depth Technical Guide to the Chemical Properties of 2,4,6-Tribromobenzoic Acid
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2,4,6-tribromobenzoic acid, a key halogenated aromatic carboxylic acid. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's core physicochemical properties, spectroscopic signature, synthesis, reactivity, and safety considerations. The narrative emphasizes the causality behind its chemical behavior and experimental protocols, offering field-proven insights for practical application.
Core Molecular Profile and Physicochemical Properties
2,4,6-Tribromobenzoic acid (TBBA) is a polyhalogenated benzoic acid derivative characterized by the presence of three bromine atoms at the ortho- and para-positions relative to the carboxylic acid group.[1][2] This substitution pattern imparts significant steric hindrance around the carboxyl functional group, profoundly influencing its reactivity and physical properties.
The strategic placement of the bulky, electron-withdrawing bromine atoms makes TBBA a valuable intermediate in synthetic chemistry for constructing sterically demanding molecular architectures. Its structure is foundational for creating compounds where controlled spatial arrangement is critical for biological activity or material properties.
Quantitative Data Summary
For ease of reference, the key physicochemical properties of 2,4,6-tribromobenzoic acid are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 633-12-5 | [3][4] |
| Molecular Formula | C₇H₃Br₃O₂ | [1][2] |
| Molecular Weight | 358.81 g/mol | [1][2] |
| Appearance | White to off-white or cream-colored crystalline powder/solid.[5][6] | [5][6] |
| Melting Point | 270°C (lit.) | [3][7] |
| Boiling Point | 197°C (lit.) | [3][7] |
| Density | 2.383 g/cm³ | [3][7] |
| pKa | 1.41 (at 25°C) | [6] |
| Water Solubility | 3.5 g/L (at 15°C) | [6] |
Spectroscopic Characterization
Accurate identification and purity assessment of 2,4,6-tribromobenzoic acid rely on a combination of spectroscopic techniques. The symmetrical substitution pattern results in a relatively simple yet highly characteristic spectral signature.
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¹H NMR Spectroscopy : The proton NMR spectrum is distinguished by a singlet corresponding to the two equivalent aromatic protons at the C3 and C5 positions. A second, broader singlet for the acidic proton of the carboxylic acid group is also observed, the chemical shift of which can vary with solvent and concentration.[8][9]
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¹³C NMR Spectroscopy : The carbon NMR spectrum will display distinct signals for the four unique carbon environments in the aromatic ring, in addition to the signal for the carboxyl carbon.[1][9]
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Infrared (IR) Spectroscopy : The IR spectrum provides key information about the functional groups. Characteristic absorption bands include a broad O-H stretch from the carboxylic acid dimer (typically in the 3400–2900 cm⁻¹ region), a strong C=O (carbonyl) stretch around 1711-1715 cm⁻¹, and C-O stretching vibrations.[1][10]
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Mass Spectrometry (MS) : The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of three bromine atoms (isotopes ⁷⁹Br and ⁸¹Br).[1][9]
Synthesis and Purification: A Validated Protocol
The synthesis of 2,4,6-tribromobenzoic acid is most effectively achieved through the deamination of an amino-substituted precursor, a classic strategy that leverages the directing effects of the amino group for selective bromination before its removal.[5][11] This multi-step approach ensures high regioselectivity, which is otherwise difficult to achieve by direct bromination of benzoic acid.
Experimental Workflow: Synthesis via Deamination
The following protocol is a robust and validated method adapted from established procedures.[5][12]
Caption: Workflow for the synthesis of 2,4,6-Tribromobenzoic Acid.
Step-by-Step Methodology
Part A: Synthesis of 3-Amino-2,4,6-tribromobenzoic acid [5]
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Reaction Setup : In a three-necked flask equipped with a mechanical stirrer, charge m-aminobenzoic acid, concentrated hydrochloric acid, and water. Cool the mixture in an ice bath.
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Bromination : Draw bromine vapor through the cooled, stirred reaction mixture. The bromine is vaporized by gently warming a separate flask containing liquid bromine to 40–50°C.
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Scientific Rationale: The amino group is a powerful activating ortho-, para-director. In the acidic medium (HCl), it exists as the anilinium ion, which is deactivating. However, a small equilibrium concentration of the free amine allows for rapid, exhaustive bromination at the activated ortho and para positions. The low temperature helps to control the reaction rate and minimize side reactions.
-
-
Isolation : The bromination is complete when the slurry takes on a distinct yellow color from excess bromine. The precipitated product, 3-amino-2,4,6-tribromobenzoic acid, is collected by filtration and washed thoroughly with water. This crude product is used directly in the next step.
Part B: Deamination to 2,4,6-Tribromobenzoic acid [5][12]
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Diazotizing Solution Preparation : In a separate flask, prepare a cooled mixture of concentrated sulfuric acid and water. Lower the temperature to between -10°C and -5°C using an ice-salt bath and direct addition of crushed dry ice. Add sodium nitrite in small portions.
-
Scientific Rationale: Sodium nitrite reacts with the strong acid to form nitrous acid in situ, which is necessary for diazotization. This process is highly exothermic and the resulting diazonium salt is unstable at higher temperatures; hence, rigorous temperature control is critical to prevent decomposition.
-
-
Reduction (Deamination) : To this cold diazotizing mixture, add cold 50% hypophosphorous acid (H₃PO₂).
-
Scientific Rationale: Hypophosphorous acid is the reducing agent that will replace the diazonium group (-N₂⁺) with a hydrogen atom.
-
-
Reaction : Slowly add a solution of the crude 3-amino-2,4,6-tribromobenzoic acid (from Part A) dissolved in glacial acetic acid to the stirred diazotizing/reducing mixture, maintaining the temperature below -5°C.
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Workup and Isolation : After the addition is complete, continue stirring for several hours, allowing the temperature to rise slowly. The mixture is often stored in a refrigerator for an extended period (e.g., 36 hours) to ensure the complete evolution of nitrogen gas.[5] The final product precipitates from the solution.
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Purification : The crude product is collected and purified. A common method involves dissolving the acid in an aqueous sodium carbonate solution, filtering to remove insoluble impurities, and then re-precipitating the pure acid by acidifying the filtrate with hydrochloric acid.[5] Final purification can be achieved by recrystallization from a suitable solvent system like toluene or an acetic acid-water mixture.[5][12]
Chemical Reactivity and Synthetic Utility
The chemical behavior of 2,4,6-tribromobenzoic acid is dominated by the steric and electronic effects of the three bromine substituents.
Caption: Key reactions of 2,4,6-Tribromobenzoic Acid.
Esterification Reactions
Direct acid-catalyzed (Fischer) esterification of 2,4,6-tribromobenzoic acid with alcohols is exceptionally challenging.[13] The two ortho-bromine atoms provide immense steric shielding of the carboxylic acid's carbonyl carbon, preventing the nucleophilic attack by the alcohol that is required in the standard mechanism.[13][14]
-
Causality of Hindrance : The tetrahedral intermediate required for Fischer esterification cannot be readily formed due to severe steric clashes between the incoming alcohol nucleophile and the bulky ortho-substituents.
-
Alternative Mechanism : To overcome this, esterification often proceeds through a different mechanism involving the formation of a highly reactive acylium ion (R-C≡O⁺) intermediate.[13] This is typically achieved by dissolving the carboxylic acid in a very strong protic acid, such as concentrated sulfuric acid, which protonates the hydroxyl group, allowing it to depart as water and form the acylium ion. This electrophilic species can then be readily attacked by the alcohol.
Decarboxylation
Heating 2,4,6-tribromobenzoic acid can lead to decarboxylation—the loss of carbon dioxide—to form 1,3,5-tribromobenzene. This reaction is a common pathway for sterically hindered aromatic carboxylic acids.[15]
Applications in Drug Development and Organic Synthesis
While direct applications of TBBA itself are limited, its true value lies in its role as a synthetic building block. Much like its analogue, 2,4,6-trichlorobenzoic acid, which is invaluable for creating sterically hindered motifs in pharmaceuticals, TBBA serves a similar purpose.
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Steric Control : Incorporating the 2,4,6-tribromobenzoyl group into a larger molecule allows chemists to precisely engineer molecular shape. These bulky motifs can influence a drug's interaction with its biological target, potentially enhancing potency, improving selectivity, and modifying its pharmacokinetic profile.
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Precursor for Functional Materials : The benzene ring of TBBA can be further functionalized, making it a precursor for various complex molecules used in materials science and medicinal chemistry.
Safety and Handling
As with any laboratory chemical, proper handling of 2,4,6-tribromobenzoic acid is essential. The following information is derived from its Safety Data Sheet (SDS).
-
GHS Hazard Classification :
-
Precautionary Measures :
-
First Aid :
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[7]
-
Skin Contact : Take off contaminated clothing. Wash off with soap and plenty of water. If irritation occurs, get medical help.[7]
-
Inhalation : Move the person into fresh air.
-
Ingestion : Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center.[7]
-
-
Storage : Store in a cool, dry, well-ventilated area in a tightly closed container.[6]
Conclusion
2,4,6-Tribromobenzoic acid is a pivotal chemical intermediate whose properties are dictated by the significant steric and electronic influence of its halogen substituents. Its synthesis, while requiring a multi-step approach to ensure regiochemical purity, is well-established. The compound's primary utility for researchers lies in its challenging reactivity, which can be exploited to build sterically hindered molecular architectures essential for the advancement of drug discovery and materials science. A thorough understanding of its handling requirements is crucial for its safe and effective use in the laboratory.
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